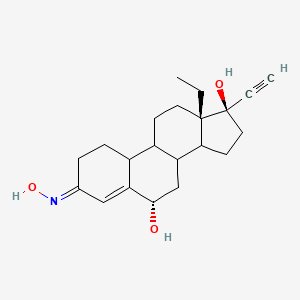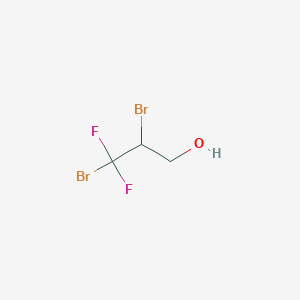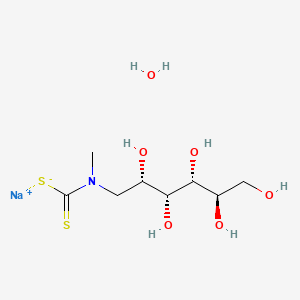
Thebaine tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thebaine tartrate is a derivative of thebaine, an opiate alkaloid found in the opium poppy (Papaver somniferum). Thebaine itself is chemically similar to both morphine and codeine but has stimulatory rather than depressant effects. This compound is not used therapeutically but serves as a precursor for the synthesis of various pharmaceutical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thebaine can be extracted from the opium poppy and then converted into thebaine tartrate through a series of chemical reactions. Thebaine is first purified using high-performance liquid chromatography and characterized with nuclear magnetic resonance and infrared spectroscopy . This compound is then synthesized by reacting thebaine with tartaric acid under controlled conditions.
Industrial Production Methods: Industrial production of thebaine involves the extraction of thebaine from opium poppies, followed by purification and conversion into this compound. The process requires strict quality control to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Thebaine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of thebaine with hydrogen peroxide or peroxy acids yields 14-hydroxycodeinone, which can be further transformed into oxymorphone, naloxone, and naltrexone .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peroxy acids
Reduction: Lithium aluminum hydride
Substitution: Halogenation reagents
Major Products:
Oxymorphone: A potent narcotic analgesic
Naloxone: An opioid antagonist used to counteract opioid overdose
Naltrexone: Used in the management of alcohol and opioid dependence
Scientific Research Applications
Thebaine tartrate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various pharmaceutical compounds.
Biology: Studied for its effects on the central nervous system.
Medicine: Serves as a starting material for the synthesis of analgesics and opioid antagonists.
Industry: Utilized in the production of semi-synthetic opioids such as oxycodone and buprenorphine
Mechanism of Action
Thebaine tartrate exerts its effects by interacting with opioid receptors in the central nervous system. It has a stimulatory effect, causing convulsions at high doses. The synthetic enantiomer (+)-thebaine shows analgesic effects mediated through opioid receptors, unlike the inactive natural enantiomer (−)-thebaine .
Comparison with Similar Compounds
Morphine: A potent analgesic with depressant effects.
Codeine: A less potent analgesic used for mild to moderate pain.
Oripavine: Another opiate alkaloid used as a precursor for semi-synthetic opioids.
Uniqueness: Thebaine is unique due to its stimulatory effects and its role as a precursor for a wide range of pharmaceutical compounds. Unlike morphine and codeine, thebaine is not used therapeutically but is crucial for the synthesis of various semi-synthetic opioids .
Properties
CAS No. |
94713-28-7 |
|---|---|
Molecular Formula |
C23H27NO9 |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(4R,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C19H21NO3.C4H6O6/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20;5-1(3(7)8)2(6)4(9)10/h4-7,13,18H,8-10H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t13-,18+,19+;1-,2-/m11/s1 |
InChI Key |
SRTMESYUHNZYJG-RQJCEIHKSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4C(=CC=C2[C@H]1CC5=C3C(=C(C=C5)OC)O4)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CN1CCC23C4C(=CC=C2C1CC5=C3C(=C(C=C5)OC)O4)OC.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Azabicyclo[3.2.1]oct-8-yloxy,1,5-dimethyl-3-oxo-](/img/structure/B13730697.png)



![7-Bromo-3-isopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730713.png)





![Sulfamoyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13730734.png)
![(1R,3R,4S)-ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13730741.png)
![Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N'-bis(1-methylethyl)-N,N'-dioctadecyl-](/img/structure/B13730742.png)

